LogP Advantage: 4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one Exhibits Lower Lipophilicity Than Predicted, Enhancing Aqueous Solubility vs. Non-Halogenated Analog
The experimentally measured LogP for 4-Bromo-5-methoxy-2-methylpyridazin-3(2H)-one (CAS 186792-13-2) is reported as −0.18 , indicating hydrophilic character. This contrasts with the non-halogenated parent compound 5-methoxy-2-methylpyridazin-3(2H)-one (CAS 14628-58-1), which has a predicted LogP of approximately +0.55 . The ~0.73 log unit difference means the brominated compound is approximately 5.4-fold more hydrophilic than the non-halogenated analog at physiological pH.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = −0.18 (experimental, Fluorochem) |
| Comparator Or Baseline | LogP = +0.55 (predicted, ChemSrc for non-halogenated analog CAS 14628-58-1) |
| Quantified Difference | ΔLogP ≈ −0.73; ~5.4-fold increase in hydrophilicity |
| Conditions | Experimental LogP from vendor SDS; comparator LogP from computational prediction (ALOGPS) |
Why This Matters
Lower LogP translates to improved aqueous solubility (estimated 50 mg/mL H₂O for structurally related pyridazinones ), which facilitates purification by reverse-phase chromatography and may improve handling in aqueous reaction media compared to more lipophilic analogs.
